2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride
Overview
Description
2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is involved in the synthesis of pharmacologically active compounds. It has been utilized in the synthesis of β-substituted γ-aminobutyric acid derivatives, which have demonstrated high pharmacological activity. For instance, derivatives like 4-amino-3-phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid have been used as nootropic agents and myorelaxants, respectively (Vasil'eva et al., 2016).
Improved Synthesis Techniques
Recent studies have focused on improving the synthesis techniques for compounds like 4-aminobutanenitrile, which is a key intermediate for neurological disorder therapeutics. An improved synthesis method involving Staudinger reduction has been developed to enhance the yield and stability of such compounds (Capon et al., 2020).
Structural Analysis in Medical Compounds
This compound derivatives have been used in structural analysis of medical compounds. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of the inhibitor bestatin, was determined using X-ray crystallographic analysis of its derivatives (Nakamura et al., 1976).
Quantum Computational and Spectroscopic Studies
Quantum computational and spectroscopic studies have been conducted on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, to understand their molecular properties and potential therapeutic applications (Raajaraman et al., 2019).
Applications in Anticonvulsant Activity
Esters based on this compound have been synthesized and tested for potential anticonvulsant properties. These studies contribute to the development of new therapeutics for neurological disorders (Nesterkina et al., 2022).
Properties
IUPAC Name |
2-amino-2-methyl-4-phenylbutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(13,9-12)8-7-10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZBJTXIIILJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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